Imidazo[1,2-a]pyridine-3-sulfonyl chloride
Description
Imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS: 1839621-78-1) is a heterocyclic sulfonyl chloride derivative with the molecular formula C₇H₅ClN₂O₂S and a molecular weight of 216.64 g/mol . Its structure combines a fused imidazole and pyridine ring system, with a sulfonyl chloride (-SO₂Cl) group at the 3-position. The compound’s SMILES notation is C1=CC2=NC=C(N2C=C1)S(=O)(=O)Cl, and its InChIKey is YUTXXNKKOHPXOL-UHFFFAOYSA-N . This reactive sulfonyl chloride is widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate groups into target molecules, making it valuable in pharmaceutical and agrochemical research .
Structure
2D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTXXNKKOHPXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693208 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-78-4 | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridine-3-sulfonyl chloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the sulfonylation of imidazo[1,2-a]pyridine derivatives. One common method is the electrochemical C3-sulfonylation using sodium benzenesulfinates as sulfonylation reagents . This method is metal-free and environmentally friendly, making it a preferred choice in modern synthetic chemistry.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical processes due to their efficiency and scalability. These processes are designed to maximize yield while minimizing environmental impact.
Chemical Reactions Analysis
Sulfonylmethylation Reactions
Recent studies have highlighted the iron-catalyzed sulfonylmethylation of imidazo[1,2-a]pyridines using sodium sulfinates. This reaction occurs in a solvent mixture of dimethylacetamide (DMA) and water, yielding high yields of 3-sulfonylmethyl imidazo[1,2-a]pyridines. The reaction conditions typically involve:
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Reagents : Imidazo[1,2-a]pyridine, sodium sulfinate, iron(III) chloride (FeCl₃), and potassium persulfate (K₂S₂O₈).
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Conditions : Temperature of 120 °C for 4 to 8 hours.
The mechanism proposed involves an oxidation-addition pathway where DMA is oxidized to an iminium ion that subsequently reacts with the imidazo[1,2-a]pyridine substrate to form the desired product .
Mechanistic Insights
The mechanisms behind these reactions often involve radical pathways or ionic intermediates. For example, in the sulfonylmethylation process, control experiments indicated that radical scavengers significantly reduced product formation, suggesting a radical mechanism is involved. Isotopic labeling experiments further elucidated the role of DMA in providing carbon atoms to the final product .
Reaction Conditions for Sulfonylmethylation
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridine + Sodium Sulfinate | FeCl₃ | DMA:H₂O (2:1) | 120 °C | 4 hours | High |
| Imidazo[1,2-a]pyridine + Sodium Sulfinate | FeCl₃ | DMA:H₂O (2:1) | 120 °C | 8 hours | High |
Functionalization Outcomes
| Substituent Type | Product Type | Yield (%) |
|---|---|---|
| Electron-donating groups | Sulfonylmethyl derivatives | Good |
| Electron-withdrawing groups | Sulfonylmethyl derivatives | Good |
| Heterocyclic substrates | Sulfonylmethyl derivatives | Good |
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Applications
Imidazo[1,2-a]pyridine derivatives are recognized as promising scaffolds for drug development, particularly in oncology. These compounds have shown efficacy against various cancer types in preclinical and clinical trials. For instance, certain derivatives have been identified as effective against multidrug-resistant strains of cancer cells .
Tuberculosis Treatment
Recent studies highlight the potential of imidazo[1,2-a]pyridine derivatives in combating tuberculosis (TB). Compounds from this class demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate promising efficacy, with some compounds achieving MIC values as low as 0.03 to 5.0 μM .
Neurological Disorders
Certain derivatives of imidazo[1,2-a]pyridine have been explored for their sedative and anxiolytic properties. Compounds such as alpidem and zolpidem are used in treating insomnia and other brain disorders . Additionally, these compounds may modulate TRPM8 receptors, which are involved in pain perception and could be beneficial for treating conditions like neuropathic pain .
Cardiotonic Agents
Some derivatives are utilized as cardiotonic agents to manage heart failure. For example, olprinone has been noted for its effectiveness in enhancing cardiac output without significantly increasing heart rate.
Osteoporosis Treatment
Minodronic acid, a 3-substituted derivative of imidazo[1,2-a]pyridine, is used for treating osteoporosis by inhibiting bone resorption and increasing bone mineral density.
Material Science
In material science, imidazo[1,2-a]pyridine derivatives have been employed due to their unique structural characteristics. These compounds contribute to innovative materials with potential applications in electronics and photonics due to their electronic properties and stability under various conditions.
Summary of Applications
| Application Area | Compound/Derivative | Key Findings |
|---|---|---|
| Oncology | Various imidazo derivatives | Effective against multiple cancer types |
| Tuberculosis | Anti-TB compounds | Significant activity against MDR/XDR strains |
| Neurological Disorders | Alpidem, Zolpidem | Sedative effects; TRPM8 modulation for pain management |
| Cardiac Health | Olprinone | Effective cardiotonic agent |
| Osteoporosis | Minodronic acid | Inhibits bone resorption; increases bone density |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles, which allows it to modify biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This reactivity is exploited in drug design to develop compounds with specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare imidazo[1,2-a]pyridine-3-sulfonyl chloride with structurally and functionally related sulfonyl chlorides and imidazoheterocycles:
Key Comparisons :
Structural Variations :
- Substituent Effects : The addition of a chlorine atom at position 2 in 2-chlorothis compound increases electrophilicity compared to the parent compound, enabling selective reactivity in cross-coupling reactions . In contrast, 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride focuses on bulky aromatic substituents, which improve stability and solubility but reduce sulfonyl chloride reactivity .
- Core Heterocycle Differences : Replacing the pyridine ring with pyridazine (as in imidazo[1,2-b]pyridazin-3-ylsulfonyl chloride ) introduces greater electron deficiency, enhancing reactivity toward nucleophiles like amines or alcohols .
Reactivity and Applications: this compound exhibits regioselectivity in arylation reactions, as demonstrated by the high yield (83%) of 6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine derivatives under iodine-mediated conditions .
Synthetic Utility :
- The sulfonyl chloride group in imidazo[1,2-a]pyridine derivatives is critical for synthesizing sulfonamides, which are prevalent in kinase inhibitors and antimicrobial agents. For example, unsubstituted imidazo[1,2-a]pyridine achieves regioselective 3-arylation with phenyl hydrazine, yielding products with >70% efficiency .
Research Findings and Data
- Regioselectivity : Substitution at the 2-position (e.g., aliphatic or thiophenyl groups) directs reactivity toward specific positions on the imidazo[1,2-a]pyridine core, enabling tailored functionalization .
- Biological Relevance : Imidazo[1,2-a]pyridine sulfonamides show promise in targeting G protein-coupled receptors (GPCRs), with substituent variations modulating binding affinity .
Biological Activity
Imidazo[1,2-a]pyridine-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their unique nitrogen-bridged heterocyclic structures, which contribute to their wide range of biological activities. These compounds have been explored for various therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The sulfonyl chloride group in this compound enhances its reactivity and potential for medicinal applications compared to other derivatives.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that specific analogs can inhibit the AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. One notable compound showed an IC50 value of 0.67 µM against PIK3CA, indicating potent inhibitory activity against cancer cell lines such as HeLa and A375 with IC50 values of approximately 0.14 µM and 0.21 µM respectively .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. A set of synthesized compounds was screened against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.006 µM. These compounds demonstrated enhanced potency compared to existing clinical candidates .
Antileishmanial Activity
A recent structure-activity relationship (SAR) study revealed that certain derivatives possess antileishmanial activity with low cytotoxicity against liver and immune cell lines. One compound displayed an EC50 of 3.7 µM against Leishmania infantum, outperforming standard treatments like miltefosine and fexinidazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. The presence of the sulfonyl chloride group enhances the compound's reactivity and interaction with biological targets. The following table summarizes the SAR findings related to various derivatives:
| Compound | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | Heterocyclic | Lacks sulfonyl group | Antibacterial, anticancer |
| Imidazo[1,2-b]pyridine | Heterocyclic | Different ring fusion | Antimicrobial activity |
| Imidazo[4,5-b]pyridine | Heterocyclic | Variations in nitrogen positioning | Potential anticancer activity |
| 3-Sulfonamidobenzimidazole | Heterocyclic | Contains sulfonamide functionality | Antiviral properties |
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Antitubercular Agents : A focused set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and tested against drug-resistant strains of Mtb. Compounds showed remarkable potency with MIC values significantly lower than existing treatments .
- Cancer Treatment : The compound's ability to inhibit key survival pathways in cancer cells has led to its investigation as a potential treatment for non-small cell lung cancer. Treatment with specific derivatives resulted in reduced tumor growth in xenograft models .
- Antileishmanial Efficacy : In vitro studies demonstrated that specific derivatives exhibited good activity against L. infantum, making them promising candidates for further development in treating leishmaniasis .
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridine-3-sulfonyl chloride?
The compound is typically synthesized via palladium-catalyzed cross-coupling and cyclization reactions. A common approach involves:
- Step 1 : Suzuki-Miyaura coupling of 4-bromo-2-aminopyridine with a boronic ester under Pd(dppf)Cl₂ catalysis in 1,4-dioxane/water .
- Step 2 : Cyclization using chloroacetaldehyde in ethanol under reflux with NaHCO₃ to form the imidazo[1,2-a]pyridine core .
- Step 3 : Sulfonylation at the 3-position using sulfonyl chloride reagents under microwave-assisted Pd(OAc)₂ catalysis in DMA . Yields range from 51% to 70% depending on reaction scale and purification methods (e.g., flash chromatography) .
Q. What characterization techniques are essential for confirming the structure of derivatives?
- ¹H/¹³C NMR : Critical for verifying regioselectivity and substitution patterns (e.g., distinguishing between C-2 and C-3 sulfonylation) .
- HRMS : Validates molecular formula and purity, especially for intermediates like 2-thioalkyl-3-nitro derivatives .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches in acetylated derivatives) .
Advanced Research Questions
Q. How can Friedel-Crafts acylation at the C-3 position be optimized for combinatorial library synthesis?
- Catalyst : Use AlCl₃ (10 mol%) in dichloromethane at 50°C, which avoids stoichiometric reagent use and ensures homogeneity .
- Substrate Scope : Electron-rich imidazo[1,2-a]pyridines show higher reactivity, while nitro-substituted derivatives require longer reaction times .
- Data-Driven Optimization : Monitor reaction progress via TLC or LC-MS to prevent over-acylation. Yields >85% are achievable with <5% side products .
Q. How to address discrepancies in biological activity data (e.g., lack of antibacterial effects)?
- Case Study : 2-Thioalkyl-3-nitro derivatives showed no activity against S. aureus or P. aeruginosa despite structural similarities to bioactive analogs. Potential solutions:
- Modify Substituents : Introduce electron-withdrawing groups at C-6 to enhance membrane permeability .
- Assay Conditions : Switch from solid-state diffusion to time-kill assays to detect transient activity .
Q. What strategies enable selective sulfenylation at the C-2 position?
- Copper Catalysis : Employ CuI (20 mol%) with elemental sulfur and arylboronic acids in DMF at 100°C for 12 hours. This method avoids hazardous disulfides and achieves >80% selectivity for C-2 over C-3 .
- Mechanistic Insight : The reaction proceeds via a radical pathway (SRN1), where the chloromethyl group at C-2 acts as a leaving group .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
